Bridgehead Fluorine Reduces Lipophilicity: CLogP Comparison with Non-Fluorinated BCO Analog
The presence of a bridgehead fluorine atom in ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate is expected to reduce lipophilicity compared to its non-fluorinated counterpart, ethyl bicyclo[2.2.2]octane-1-carboxylate. While direct experimental LogP data for the target compound is not available in the public domain, a closely related methyl ester analog provides a quantitative benchmark: methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate exhibits a CLogP of 1.92 [1]. In contrast, the non-fluorinated bicyclo[2.2.2]octane core itself has a reported ACD/LogP of 3.80 . This difference of approximately 1.88 log units represents a >70-fold decrease in partition coefficient, attributable primarily to the electron-withdrawing inductive effect of the fluorine substituent. This lipophilicity modulation is critical for optimizing drug-like properties such as aqueous solubility, membrane permeability, and metabolic stability [2].
| Evidence Dimension | Calculated Lipophilicity (CLogP / LogP) |
|---|---|
| Target Compound Data | Not directly reported; inferred from analog: Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate CLogP = 1.92 |
| Comparator Or Baseline | Non-fluorinated Bicyclo[2.2.2]octane core: ACD/LogP = 3.80 |
| Quantified Difference | ΔCLogP/LogP ≈ 1.88 log units (approximately 76-fold decrease in lipophilicity) |
| Conditions | CLogP calculated using ACD/Labs software; LogP for bicyclo[2.2.2]octane measured at pH 5.5 and 7.4. |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce off-target binding, making fluorinated BCO scaffolds preferable for lead optimization in drug discovery programs targeting challenging protein-protein interactions or CNS indications.
- [1] Sima-Lab. (n.d.). Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate product page. CLogP: 1.92. Retrieved from sima-lab.com. View Source
- [2] Levterov, V. V., Panasiuk, Y., Sahun, K., Stashkevych, O., Badlo, V., Shablykin, O., ... & Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14(1), 5608. View Source
